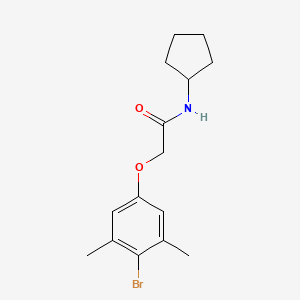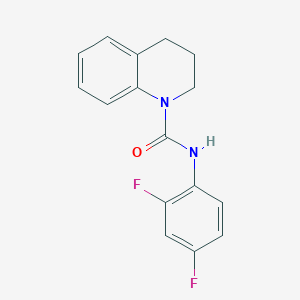
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as DFQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFQA belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth of several viruses, such as influenza A virus and human immunodeficiency virus (HIV). Moreover, N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been reported to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to interfere with the viral replication cycle by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and immune response. Moreover, N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can be easily synthesized in large quantities and purified using standard chromatographic techniques. However, N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has not been extensively studied in vivo, and its safety profile and pharmacological properties in humans are not well understood.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and its analogs. Another direction is the investigation of the structure-activity relationship of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and its derivatives to identify more potent and selective compounds. Moreover, further studies are needed to elucidate the molecular mechanisms of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide's biological activities and to evaluate its safety and efficacy in animal models and humans. Finally, the potential use of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a therapeutic agent for cancer, viral infections, and malaria should be explored further.
In conclusion, N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a promising compound with potential applications in various scientific research fields. Its potent biological activities and selective mode of action make it an attractive target for drug discovery and development. Further research is needed to fully understand the molecular mechanisms of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide's biological effects and to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with ethyl acetoacetate followed by cyclization and reduction. The yield of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQFKWQYIQDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6379796 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

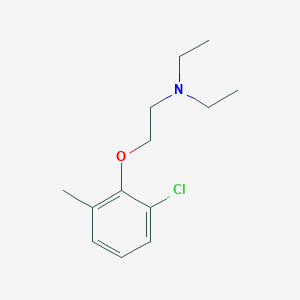
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
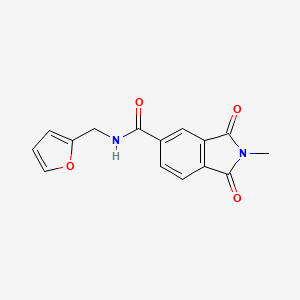
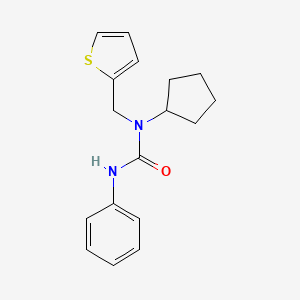
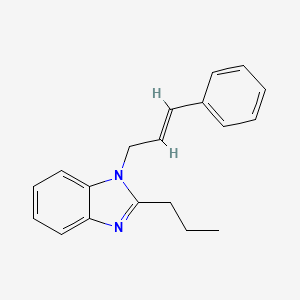
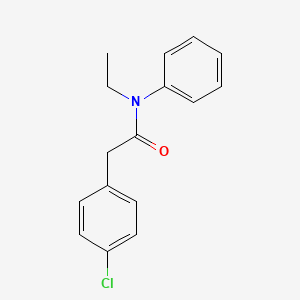
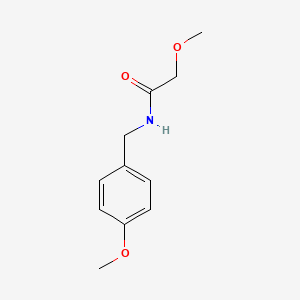
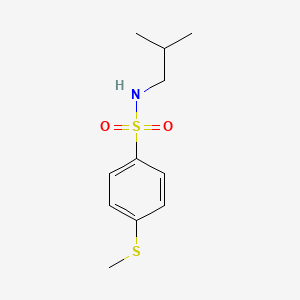
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
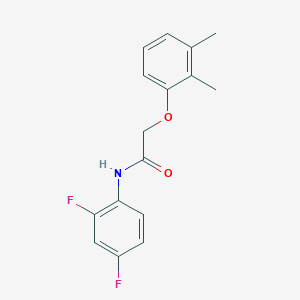

![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
